molecular formula C16H12BrFN2O3 B4817655 N-(5-bromo-2-hydroxyphenyl)-3-(2-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

N-(5-bromo-2-hydroxyphenyl)-3-(2-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

Cat. No.: B4817655
M. Wt: 379.18 g/mol
InChI Key: BLYKIPBOYQAKFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-bromo-2-hydroxyphenyl)-3-(2-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromo-2-hydroxyphenyl)-3-(2-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide typically involves the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the bromo and hydroxy groups: Bromination and hydroxylation reactions are carried out on the phenyl ring using reagents such as bromine and hydroxylating agents.

    Coupling of the fluorophenyl group: This step involves the use of coupling reagents to attach the fluorophenyl group to the oxazole ring.

    Formation of the carboxamide group: The final step involves the conversion of a carboxylic acid derivative to the carboxamide using reagents like amines and coupling agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(5-bromo-2-hydroxyphenyl)-3-(2-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The oxazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.

    Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Sodium methoxide, other nucleophiles.

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of reduced oxazole derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(5-bromo-2-hydroxyphenyl)-3-(2-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-bromo-2-hydroxyphenyl)-3-(2-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. This compound may exert its effects by:

    Binding to enzymes: Inhibiting or modulating the activity of specific enzymes involved in disease pathways.

    Interacting with receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating gene expression: Affecting the expression of genes involved in cellular processes.

Comparison with Similar Compounds

N-(5-bromo-2-hydroxyphenyl)-3-(2-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide can be compared with other oxazole derivatives, such as:

  • N-(5-chloro-2-hydroxyphenyl)-3-(2-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide
  • N-(5-bromo-2-hydroxyphenyl)-3-(2-chlorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

These compounds share similar structural features but differ in the substituents on the phenyl rings. The uniqueness of this compound lies in its specific combination of bromo, hydroxy, and fluorophenyl groups, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(5-bromo-2-hydroxyphenyl)-3-(2-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrFN2O3/c17-9-5-6-14(21)13(7-9)19-16(22)15-8-12(20-23-15)10-3-1-2-4-11(10)18/h1-7,15,21H,8H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLYKIPBOYQAKFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(ON=C1C2=CC=CC=C2F)C(=O)NC3=C(C=CC(=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-bromo-2-hydroxyphenyl)-3-(2-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(5-bromo-2-hydroxyphenyl)-3-(2-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(5-bromo-2-hydroxyphenyl)-3-(2-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide
Reactant of Route 4
N-(5-bromo-2-hydroxyphenyl)-3-(2-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide
Reactant of Route 5
N-(5-bromo-2-hydroxyphenyl)-3-(2-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide
Reactant of Route 6
N-(5-bromo-2-hydroxyphenyl)-3-(2-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.